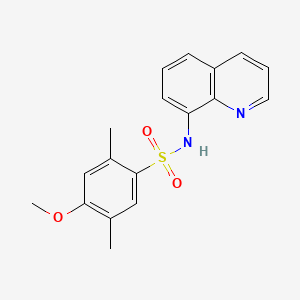
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide” is a complex organic molecule that contains a quinoline ring. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using several methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a double-ring compound that contains a benzene ring fused with a pyridine ring . The presence of nitrogen in the pyridine ring makes it a heterocyclic compound. The “this compound” compound contains additional functional groups attached to the quinoline ring, including a methoxy group, a dimethyl group, and a sulfonamide group.Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The presence of various functional groups in “this compound” would likely influence its reactivity and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine . The additional functional groups in “this compound” would likely influence its physical and chemical properties.科学的研究の応用
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications. In the field of pharmaceutical research and drug development, this compound has been used to study the effects of drugs on the human body. In biochemical and physiological studies, this compound has been used to study the biochemistry and physiology of cells and organisms. Additionally, this compound has also been used in the study of organic synthesis pathways, as well as in the development of new organic synthesis methods.
作用機序
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets
Mode of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Quinoline derivatives have been known to interact with a variety of biochemical pathways . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.
Pharmacokinetics
The compound’s predicted boiling point is 4035±250 °C, and its predicted density is 1267±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities .
実験室実験の利点と制限
The main advantage of using 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its potential toxicity.
将来の方向性
For research include further studies on the biochemical and physiological effects of 4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide, as well as on its mechanism of action. Additionally, further research is needed to explore the potential of this compound as a drug target, as well as its potential for use in organic synthesis pathways. Finally, further research is also needed to explore the potential of this compound as a tool for drug delivery and drug development.
合成法
4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide can be synthesized using a variety of different methods, including aqueous reaction, organic synthesis, and electrochemical oxidation. In aqueous reaction, this compound can be synthesized by reacting quinoline and sulfonamide in an aqueous solution. In organic synthesis, this compound can be synthesized by reacting quinoline and sulfonamide in an organic solvent. Finally, this compound can also be synthesized by electrochemical oxidation of quinoline and sulfonamide in an aqueous solution.
Safety and Hazards
特性
IUPAC Name |
4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHKAJBAPOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
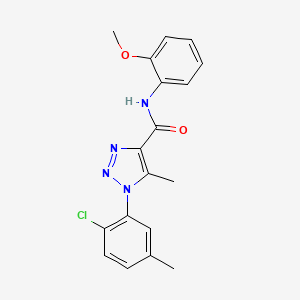
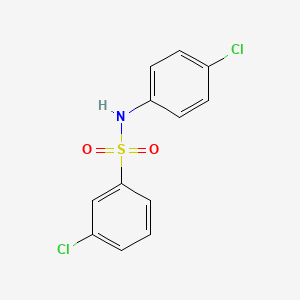
![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)
![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)
![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)

![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)
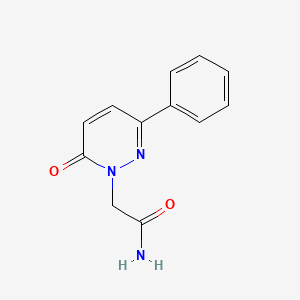
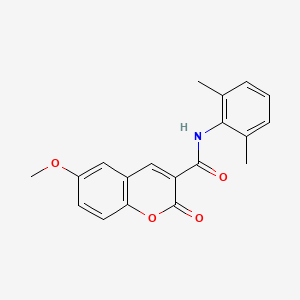
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)
